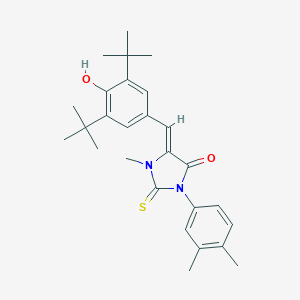
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one, also known as DBTP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBTP is a member of the imidazolidinone family and is known for its antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This compound has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce oxidative stress and inflammation in various animal models of cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. This compound is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one. One of the areas of interest is the development of new formulations of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde and 3,4-dimethylphenyl isothiocyanate in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then heated at reflux temperature for several hours to obtain the final product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent such as methanol.
科学研究应用
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
属性
分子式 |
C27H34N2O2S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C27H34N2O2S/c1-16-10-11-19(12-17(16)2)29-24(31)22(28(9)25(29)32)15-18-13-20(26(3,4)5)23(30)21(14-18)27(6,7)8/h10-15,30H,1-9H3/b22-15- |
InChI 键 |
XSSFWLUXBCYMCB-JCMHNJIXSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/N(C2=S)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
![5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297191.png)
![2,4-dichloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297193.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297194.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297196.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297197.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297198.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297199.png)
![2,4-dichloro-N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297201.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2,4-dichlorobenzamide](/img/structure/B297204.png)
amino]-N-(1-phenylethyl)acetamide](/img/structure/B297207.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297208.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297211.png)
